4-(3-Fluorophenyl)thiophen-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1392042-84-0 |
|---|---|
Molecular Formula |
C10H8FNS |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(3-fluorophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H8FNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
InChI Key |
LPUANRGHDPYEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Fluorophenyl Thiophen 2 Amine and Analogues
Strategies for Thiophene (B33073) Ring Formation
The construction of the substituted thiophene core is a foundational step in the synthesis. Two principal strategies include the multicomponent Gewald reaction and other cyclization approaches.
The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for synthesizing 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine like morpholine (B109124) or triethylamine. wikipedia.orgarkat-usa.org This method is highly valued for its operational simplicity and the ready availability of starting materials. researchgate.net
The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov The exact mechanism of sulfur addition is not fully elucidated but is postulated to involve the formation of a sulfur-adduct, which then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product. wikipedia.org A comprehensive computational study suggests the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring, leading to polysulfide intermediates that eventually cyclize to form the thiophene ring, which is the main driving force of the reaction. nih.gov
For the synthesis of a 4-aryl-2-aminothiophene like the target compound, a suitable aryl-substituted ketone or aldehyde would be required as a starting material. Modifications to the classic Gewald reaction have been developed to improve yields and broaden its scope, including the use of microwave irradiation, ionic liquids, and various catalysts. wikipedia.orgorganic-chemistry.orgarkat-usa.org
Table 1: Variations of the Gewald Reaction
| Catalyst/Condition | Starting Materials | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | Ketone/aldehyde, α-cyanoester, sulfur | 2-Aminothiophenes | Heterogeneous catalyst, easy recovery | organic-chemistry.org |
| L-Proline | Ketone/aldehyde, α-cyanoester, sulfur | 2-Aminothiophenes | Organocatalyst, one-pot synthesis | organic-chemistry.org |
| Microwave irradiation | Arylacetaldehydes, malononitrile, sulfur | 5-Aryl-2-aminothiophenes | Accelerated reaction times, improved yields | organic-chemistry.org |
Beyond the Gewald reaction, several other cyclization methods are employed to construct substituted thiophene rings from acyclic precursors. acs.org These often involve metal-catalyzed or radical-mediated processes. acs.org
One prominent strategy is the metal-catalyzed heterocyclization of functionalized alkynes. nih.govpsu.edu For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. nih.govpsu.edu The mechanism generally involves the electrophilic activation of the alkyne's triple bond by the metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur-containing group. psu.edu
Another approach involves the metal- and base-free sulfur cyclization of alkynols with elemental sulfur. acs.org This method is initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻), which adds to the alkyne. acs.orgacs.org Various substituted thiophenes can be synthesized in good yields using this protocol, which tolerates a range of functional groups on the aromatic rings of the starting diaryl-substituted alkynols. acs.org
Table 2: Selected Cyclization Strategies for Thiophene Synthesis
| Method | Starting Materials | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Pd-catalyzed Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | PdI₂/KI | Substituted Thiophenes | nih.govpsu.edu |
| Metal-free Sulfur Cyclization | Diaryl-substituted alkynols | Elemental Sulfur (S₈), I₂ | 2,3,5-Trisubstituted Thiophenes | acs.org |
Installation of the Fluorophenyl Moiety
Attaching the 3-fluorophenyl group to the thiophene ring is typically achieved via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. rsc.orgmdpi.com To synthesize 4-(3-Fluorophenyl)thiophen-2-amine, this reaction could be used to couple 3-fluorophenylboronic acid with a 4-bromo-thiophen-2-amine derivative.
The efficacy of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov For thiophene-based systems, indolyl phosphine (B1218219) ligands have been shown to be effective. nih.gov The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis. mdpi.com For instance, a series of 4-arylthiophene-2-carbaldehydes were successfully synthesized in good to excellent yields by coupling 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters using a Pd(0) catalyst and K₃PO₄ as the base. mdpi.com A similar strategy could be applied to a protected 4-bromothiophen-2-amine. The synthesis of the closely related compound 2-(4-Fluorophenyl)thiophene has been achieved with 85% yield via a Suzuki coupling between 2-bromothiophene (B119243) and 4-fluorophenylboronic acid using a palladium catalyst. chemicalbook.com
While the Suzuki reaction is prevalent, alternative arylation methods offer different pathways. Direct C-H arylation has emerged as a more atom-economical approach, avoiding the need to pre-functionalize the thiophene with a halide or organometallic group. acs.org
Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a very efficient catalyst for the direct 5-arylation of thiophene derivatives with aryl bromides, particularly at low catalyst loadings. rsc.org However, achieving regioselectivity for β-arylation (at the C3 or C4 position) is more challenging than α-arylation (C2 or C5). acs.org Specific catalytic systems have been developed to favor β-arylation, sometimes requiring high temperatures. acs.org For example, palladium-catalyzed desulfitative arylation using benzenesulfonyl chlorides as the aryl source can provide access to β-arylated thiophenes. acs.org
Introduction of the Amine Functionality
The introduction of the 2-amino group is an inherent part of the Gewald reaction. researchgate.net However, if the thiophene ring is synthesized through another route, a separate amination step is required.
Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a widely used method for forming C-N bonds. acs.orgnih.gov This reaction couples an amine with an aryl halide or triflate. To form the target molecule, a pre-formed 4-(3-fluorophenyl)thiophen-2-halide could be reacted with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand. acs.org Studies have shown that the amination of 3-bromothiophene (B43185) can proceed in higher yields than 2-bromothiophene for certain amines. acs.org The development of increasingly active generations of palladium catalysts has expanded the scope to include aryl chlorides and allows for reactions under milder conditions. nih.gov
Alternatively, classical methods like nitration followed by reduction could be considered, although these often lack the functional group tolerance of catalytic methods. nih.gov Another modern approach is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, such as sodium cyanoborohydride. youtube.com While less direct for an aromatic amine, this highlights the diversity of C-N bond-forming strategies available to synthetic chemists. youtube.comnih.gov
Table 3: Methods for C-N Bond Formation on a Thiophene Ring
| Method | Substrates | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Heteroaryl Bromide/Chloride, Amine | Pd(dba)₂, P(tBu)₃ | Catalytic amination of electron-rich heterocycles | acs.org |
| Fourth-Generation Buchwald-Hartwig Amination | Aryl Halides, Primary Amines | Pd catalyst, Hindered Josiphos ligand | High reactivity and selectivity for monoarylation | nih.gov |
| Copper-Catalyzed Amination | Aryl Halides, Amines | CuI, Prolinamide ligand | Ullmann-type coupling in aqueous media | organic-chemistry.org |
Amination Protocols via Nucleophilic Substitution
The introduction of an amine group onto a pre-formed thiophene ring can be achieved through nucleophilic substitution reactions. In this approach, a suitable thiophene precursor bearing a leaving group, such as a halogen, at the 2-position is reacted with an amine source.
The direct amination of halo-thiophenes with ammonia or primary amines is a classical method. chemguide.co.uksavemyexams.com This reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in a sealed tube. The reaction proceeds in two stages: an initial nucleophilic attack by ammonia to form an ammonium (B1175870) salt, followed by a reversible reaction with excess ammonia to yield the primary amine. chemguide.co.uk To favor the formation of the primary amine and minimize the formation of secondary and tertiary amines, a large excess of ammonia is often used. savemyexams.com
However, the direct nucleophilic aromatic substitution on an unactivated thiophene ring can be challenging. The reactivity of the halide follows the order I > Br > Cl > F. To facilitate this transformation, the reaction often requires harsh conditions or the use of metal catalysts. For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of arylamines, including aminothiophenes. This method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.
Another approach involves the use of the phthalimide (B116566) anion as a nucleophile in what is known as the Gabriel synthesis. libretexts.org The phthalimide anion reacts with an alkyl halide to form an N-alkylphthalimide, which can then be hydrolyzed to release the primary amine. libretexts.org This method provides a way to introduce the amino group while avoiding over-alkylation. libretexts.org
| Reaction | Reagents | Conditions | Product | Key Features |
| Direct Amination | Halogenoalkane, Ammonia | Sealed tube, Heat | Primary Amine | Excess ammonia favors primary amine formation. chemguide.co.uksavemyexams.com |
| Buchwald-Hartwig Amination | Aryl Halide, Amine, Palladium Catalyst, Base | Varies | Arylamine | Versatile method for C-N bond formation. fishersci.co.uk |
| Gabriel Synthesis | Alkyl Halide, Phthalimide Anion | Followed by hydrolysis | Primary Amine | Avoids over-alkylation. libretexts.org |
Reduction of Nitro Precursors to Amine Groups
A common and effective strategy for the synthesis of aminothiophenes involves the reduction of a corresponding nitrothiophene precursor. This method is widely used due to the relative ease of introducing a nitro group onto the thiophene ring through electrophilic nitration. The subsequent reduction of the nitro group to an amine can be achieved using a variety of reducing agents.
Standard reduction conditions include the use of metals such as tin, iron, or zinc in the presence of an acid (e.g., HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere is also a highly effective and clean method. Other reducing agents like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be employed. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.
For the specific synthesis of this compound, this would involve the initial synthesis of 4-(3-fluorophenyl)-2-nitrothiophene, followed by its reduction. The synthesis of the nitro precursor can be achieved through Suzuki coupling of 3-fluorophenylboronic acid with a suitable bromonitrothiophene, or through direct nitration of 4-(3-fluorophenyl)thiophene, although the latter may lead to isomeric mixtures.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sn/HCl, Fe/HCl, Zn/HCl | Acidic medium | Inexpensive, Readily available | Requires stoichiometric amounts of metal, Workup can be tedious |
| Catalytic Hydrogenation (H2, Pd/C) | Hydrogen atmosphere, Various solvents | High yields, Clean reaction | Requires specialized equipment for handling hydrogen gas |
| Sodium Dithionite (Na2S2O4) | Aqueous or biphasic medium | Mild conditions | Can sometimes lead to side products |
| Stannous Chloride (SnCl2) | Acidic or neutral medium | Selective for nitro group reduction in the presence of other reducible groups | Tin byproducts can be difficult to remove |
Convergent and Linear Synthesis Pathways
The construction of the this compound scaffold can be approached through either linear or convergent synthetic strategies. Linear synthesis involves the sequential modification of a starting material, while convergent synthesis involves the separate synthesis of key fragments that are then combined in the later stages.
Multicomponent Reactions Leading to Fused Thiophene Systems
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted thiophenes in a single step from three or more starting materials. tandfonline.com The Gewald reaction is a prominent example of an MCR used for the synthesis of 2-aminothiophenes. umich.edumedjchem.com This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. umich.edumedjchem.com
For the synthesis of this compound, a potential Gewald reaction would involve 3-fluoroacetophenone, a suitable nitrile-containing reactant, and sulfur. This approach allows for the rapid assembly of the substituted thiophene ring in a convergent manner. tandfonline.com Variations of the Gewald reaction exist, and the choice of reactants and conditions can influence the substitution pattern of the resulting 2-aminothiophene. umich.edu The reaction is known for its operational simplicity and the ability to generate a diverse range of thiophene derivatives. tandfonline.com
Another multicomponent approach involves the reaction of 1,3-diynes with elemental sulfur, facilitated by a base like sodium tert-butoxide, to form thiophene derivatives. organic-chemistry.org This method provides a single-step protocol for thiophene synthesis. organic-chemistry.org
| Multicomponent Reaction | Reactants | Key Features |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base | Convergent, High atom economy, Forms 2-aminothiophenes. umich.edumedjchem.com |
| Diyne Cyclization | 1,3-Diyne, Elemental Sulfur, Base | Single-step synthesis of thiophenes. organic-chemistry.org |
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements, higher yields, and improved purity of products compared to conventional heating methods. youtube.com The application of microwave assistance to the synthesis of aminothiophenes has been well-documented. thieme-connect.comorganic-chemistry.orgnih.gov
In the context of the Gewald reaction, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes while improving yields. organic-chemistry.org For instance, a microwave-assisted Gewald reaction of arylacetaldehydes, an activated nitrile, sulfur, and morpholine in ethanol (B145695) can be completed in 20 minutes at 70°C, whereas the classical method requires 4 hours of heating. organic-chemistry.org This efficiency is particularly valuable for the rapid generation of libraries of substituted 2-aminothiophenes for screening purposes.
Microwave heating can also be effectively applied to other synthetic steps, such as palladium-catalyzed cross-coupling reactions or the reduction of nitro groups. The focused heating provided by microwaves can lead to more uniform and efficient energy transfer, minimizing the formation of byproducts. youtube.com
| Synthetic Step | Conventional Heating | Microwave-Assisted | Reference |
| Gewald Reaction | 4 hours | 20 minutes | organic-chemistry.org |
| Amination of 2-halobenzonitriles | Not specified | 58-96% yield at 130°C | nih.gov |
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale of the synthesis, and the need for regiochemical control.
Selectivity: Regioselectivity is a critical consideration in thiophene synthesis. In linear approaches involving electrophilic substitution on a pre-existing thiophene ring, controlling the position of incoming substituents can be challenging and may lead to mixtures of isomers. In contrast, multicomponent reactions like the Gewald synthesis often provide a high degree of regiocontrol, with the substitution pattern being determined by the choice of the starting materials. umich.edu
Efficiency and Green Chemistry: Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reduced reaction times. youtube.com When combined with multicomponent reactions, it represents a particularly green and efficient approach to the synthesis of substituted aminothiophenes. These methods often require less solvent and can lead to easier purification of the final product. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of 4 3 Fluorophenyl Thiophen 2 Amine Derivatives
Reactions Involving the Thiophene (B33073) Ring System
The thiophene nucleus, while aromatic, exhibits distinct reactivity patterns compared to its benzene (B151609) analogue due to the influence of the sulfur heteroatom. This influences its stability and susceptibility to various chemical transformations.
Oxidative Transformations and Ring Stability
The thiophene ring in 2-aminothiophene derivatives is generally stable. researchgate.net However, under specific oxidative conditions, it can undergo transformations. The oxidation of thiols, a related class of sulfur-containing compounds, often yields disulfides, thiosulfonates, sulfonyl chlorides, and sulfonic acids as the primary products. mdpi.com The specific products formed and their yields are highly dependent on the structure of the starting material and the reaction conditions employed. mdpi.com In some instances, the oxidation can even lead to the formation of trisulfides and ketones. mdpi.com
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Nucleus
The thiophene ring is considered an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. researchgate.net The sulfur atom donates a pair of electrons to the aromatic system, enhancing its reactivity towards electrophiles. researchgate.net
Conversely, nucleophilic aromatic substitution (SNAr) on the thiophene ring is also possible, particularly when activated by electron-withdrawing groups. nih.gov The sulfur atom can stabilize the intermediate Meisenheimer complex, facilitating the displacement of a leaving group. researchgate.net For instance, the fluorine atom in activated fluoroarenes can be displaced by nucleophiles in a concerted SNAr process. nih.gov The reaction of 4-(4-chlorothiophen-2-yl)thiazol-2-amine with N-bromosuccinimide followed by treatment with amines demonstrates a nucleophilic substitution pathway on a modified thiophene derivative. nih.gov
A summary of substitution reactions on thiophene derivatives is presented below:
| Reaction Type | Reagents | Product Type | Reference |
| Electrophilic Substitution | Halogens, Nitrating agents, Sulfonating agents, Acylating agents | Substituted Thiophenes | researchgate.net |
| Nucleophilic Substitution | Amines, Thiols | Amino- or Thio-substituted Thiophenes | researchgate.netnih.govnih.gov |
Cycloaddition Reactions of 2-Aminothiophenes
While direct information on cycloaddition reactions of 4-(3-Fluorophenyl)thiophen-2-amine is limited, related 2-aminothiophene derivatives can participate in such transformations. For example, phosphine-catalyzed [3+2] cycloaddition reactions of Morita–Baylis–Hillman carbonates with isothiocyanates have been utilized in the synthesis of adamantane-containing trisubstituted aminothiophenes. nih.gov Additionally, intermolecular [3+2] dipolar cycloadditions involving azomethine ylides derived from cyclic amines and aldehydes with electron-deficient alkenes are known. nih.gov These examples suggest the potential for the thiophene ring or its substituents to participate in cycloaddition reactions to form more complex fused heterocyclic systems.
Reactions of the Amino Group
The amino group at the 2-position of the thiophene ring is a key site of reactivity, readily undergoing reactions typical of primary aromatic amines.
N-Acylation Reactions
The amino group of 2-aminothiophene derivatives can be readily acylated to form the corresponding amides. acs.orgnih.gov This reaction is a common method for introducing an acetyl group onto an amine. mdpi.com For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride. acs.orgnih.gov This transformation is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org The acylation can also be a key step in the synthesis of biologically active compounds, as seen in the preparation of derivatives that act as efflux pump inhibitors in Staphylococcus aureus. nih.gov
A general scheme for the N-acylation of a 2-aminothiophene derivative is shown below:
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.orgnih.gov |
| 2-Aminothiophene derivative | Acetylating agent | N-acetylated 2-aminothiophene | mdpi.comnih.gov |
Formation of Imines and Schiff Bases via Condensation
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.gov For instance, novel Schiff bases have been synthesized by reacting 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with various 1,3-disubstituted pyrazole-4-carboxaldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk This condensation is a versatile method for creating new C=N double bonds and is crucial in the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.gov
A summary of representative condensation reactions to form Schiff bases is provided below:
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-Disubstituted pyrazole-4-carboxaldehydes | Schiff Base | nih.gov |
| 2-Aminothiophenol | Terephthalaldehyde | Schiff Base | |
| 2-Aminobenzoic acid | 2-Thiophene carboxaldehyde | Schiff Base | nih.gov |
Oxidative Coupling Reactions of Amines
The 2-aminothiophene scaffold is a well-established precursor for the synthesis of thiophene-based azo dyes. sapub.orgespublisher.com This transformation is typically achieved through a diazotization reaction of the amine, followed by coupling with a suitable partner. The process begins with the treatment of the 2-aminothiophene derivative with a diazotizing agent, such as nitrosyl sulfuric acid, to form a diazonium salt. This intermediate is then reacted with an electron-rich coupling component, such as substituted anilines or phenols, to yield the corresponding azo compound. sapub.org
The resulting thienyl azo dyes are of commercial interest due to their unique color properties and applicability as disperse dyes for synthetic fibers. sapub.orgscilit.com The specific substituents on both the thiophene and the coupling partner can significantly influence the color and properties of the final dye. sapub.org While direct examples of oxidative coupling for this compound are not extensively detailed in the literature, the general reactivity of 2-aminothiophenes strongly supports its capability to undergo such transformations. The synthesis of a variety of azo dyes from different 2-aminothiophene precursors has been widely reported. researchgate.net
The general scheme for this reaction is as follows:
Step 1: Diazotization: The 2-aminothiophene derivative is converted to a diazonium salt.
Step 2: Azo Coupling: The diazonium salt reacts with a coupling component to form the azo dye.
This pathway highlights the potential of the amine group in this compound to be converted into a highly conjugated azo system, a key transformation for the development of novel dyes. espublisher.com
Transamidation and Urea (B33335) Formation
The amine functionality of this compound is also amenable to acylation and related reactions to form amides and ureas. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine.
Transamidation is a process of converting one amide to another, a challenging but increasingly feasible transformation. researchgate.net More directly, the primary amine of a 2-aminothiophene derivative can be acylated to form an amide. This can be achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, copper/nitroxyl-catalyzed aerobic oxidative coupling of alcohols and amines presents a modern method for amide formation. nih.gov Recent developments have also shown that thioamides can undergo direct transamidation with amines under metal-free conditions, promoted by acetophenone. organic-chemistry.orgnih.gov
Urea formation typically involves the reaction of the amine with an isocyanate. wikipedia.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form a stable urea linkage. researchgate.net This reaction is generally efficient and provides a straightforward route to thiophenyl-urea derivatives. The general reaction is:
R-NCO + R'-NH₂ → R-NH-C(O)-NH-R'
The synthesis of various aryl urea derivatives often proceeds through the generation of an aryl isocyanate from an aryl amine, which is then reacted with another amine. asianpubs.org Alternatively, reagents like 4-nitrophenyl-N-benzylcarbamate can be used in a two-step process to convert amines into monosubstituted ureas, a method that is tolerant of various functional groups and reaction conditions. bioorganic-chemistry.com While specific examples involving this compound are not prevalent, the known reactivity of 2-aminothiophenes and other aromatic amines in these reactions provides a strong basis for its expected behavior. nih.govnih.gov
Reactivity of the Fluorophenyl Group
The 3-fluorophenyl substituent introduces another layer of chemical reactivity to the molecule, primarily governed by the electronic properties of the fluorine atom.
Influence of Fluorine on Aromatic Reactivity
The fluorine atom at the meta position of the phenyl ring influences its reactivity towards electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): Fluorine is an interesting case in EAS as it is deactivating yet ortho-, para-directing. libretexts.org This is due to the interplay of two opposing electronic effects:
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring and making it less nucleophilic. This deactivates the ring towards electrophilic attack compared to benzene. vaia.com
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic π-system, which increases electron density at the ortho and para positions. csbsju.eduresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings generally resist nucleophilic substitution. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-deficient to react with nucleophiles. libretexts.orgwikipedia.org The fluorine atom, being a good leaving group in SNAr reactions (F > Cl > Br > I) due to its ability to polarize the C-F bond, can be displaced by a nucleophile. libretexts.org For SNAr to occur, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgwikipedia.org In this compound, the thiophenyl group is not a strong electron-withdrawing group, so SNAr at the fluorine position is less likely under standard conditions but might be possible with highly activated reagents or specific catalytic systems. beilstein-journals.orgacs.org
Potential for Further Functionalization of the Phenyl Ring
The electronic properties of the 3-fluorophenyl group allow for potential further functionalization through several pathways.
Electrophilic Aromatic Substitution: Despite the deactivating nature of the fluorine atom, electrophilic substitution on the phenyl ring is still possible, albeit requiring harsher conditions than for activated rings. The directing effects of both the fluorine and the 4-thiophenyl substituent would guide the position of the incoming electrophile. The fluorine directs ortho- and para-, while the aryl-thiophene group is also generally ortho-, para-directing. The interplay of these effects would likely lead to a mixture of products, with substitution occurring at positions 2, 4, and 6 of the phenyl ring.
Nucleophilic Aromatic Substitution (SNAr): As mentioned, the displacement of the fluorine atom via SNAr is challenging without additional activating groups on the ring. libretexts.org However, modern catalytic methods have expanded the scope of such reactions. science.gov For example, introducing a strongly electron-withdrawing group like a nitro group onto the phenyl ring (via electrophilic nitration) would significantly activate the ring for subsequent SNAr, allowing the fluorine to be replaced by other nucleophiles (e.g., -OR, -NR₂, -SR). beilstein-journals.org
Table 2: Potential Functionalization Reactions on the Phenyl Ring
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Nitration (EAS) | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at the 4 or 6 position. |
| Halogenation (EAS) | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of another halogen (Br or Cl), likely at the 4 or 6 position. |
| Friedel-Crafts Acylation (EAS) | RCOCl/AlCl₃ | Introduction of an acyl (-COR) group, likely at the 4 or 6 position. |
Advanced Spectroscopic and Structural Characterization of 4 3 Fluorophenyl Thiophen 2 Amine and Its Analogues
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For 4-(3-fluorophenyl)thiophen-2-amine, these spectra are characterized by vibrations of the amine (N-H), the carbon-fluorine (C-F) bond, the thiophene (B33073) ring (C-S, C-C), and the phenyl ring.
In the FT-IR spectrum of related aminothiophene derivatives, the N-H stretching vibrations of the primary amine group typically appear in the range of 3200-3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from both the phenyl and thiophene rings are expected in the 3000-3100 cm⁻¹ region. researchgate.net The thiophene ring itself gives rise to characteristic C-C stretching vibrations between 1340 cm⁻¹ and 1540 cm⁻¹, while C-S stretching modes are generally observed at lower wavenumbers, between 600 and 850 cm⁻¹. iosrjournals.org The presence of the fluorophenyl group introduces a strong C-F stretching vibration, which is typically found in the 1000-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information. In studies of thiophene derivatives, C-C stretching vibrations are observed between 1354 cm⁻¹ and 1530 cm⁻¹, and C-S stretching is seen around 637 cm⁻¹. iosrjournals.org Collective vibrations of molecules, such as the polar NO₂ group in 4-nitrothiophenol, can lead to cooperative frequency shifts in surface-enhanced Raman scattering (SERS), a phenomenon that could be relevant for densely packed films of this compound. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound Analogues
| Functional Group | Technique | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch (Amine) | FT-IR | 3199 - 3285 | researchgate.net |
| Aromatic C-H Stretch | FT-IR | 3000 - 3100 | researchgate.net |
| Thiophene C-C Stretch | FT-IR / FT-Raman | 1347 - 1532 | iosrjournals.org |
| Thiophene C-S Stretch | FT-IR / FT-Raman | 637 - 852 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is indispensable for determining the precise connectivity and electronic environment of atoms in a molecule.
¹H NMR: In the ¹H NMR spectrum, the protons of the amine group (NH₂) would likely appear as a broad singlet. The aromatic protons on the thiophene and phenyl rings would resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.net For example, in a related 2-(fluorophenyl)thiophen-3-amine derivative, the thiophene and phenyl protons are observed in this region. researchgate.net The specific coupling patterns and chemical shifts would allow for the assignment of each proton to its position on the rings.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the thiophene and phenyl rings are expected to appear in the aromatic region (δ 100-150 ppm). researchgate.net The carbon atom attached to the fluorine (C-F) would show a characteristic large coupling constant (¹JCF). For a (fluorophenyl)thiophen-amide derivative, carbon signals were observed between δ 110 and 165 ppm. researchgate.net
¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. A single resonance peak would be expected for this compound, confirming the presence of one fluorine environment. The chemical shift of this peak provides information about the electronic environment of the fluorine atom. In a study of a fluorinated thiophene library, ¹⁹F NMR was a key technique for confirming the identity of the synthesized compounds. researchgate.net
Table 2: Expected NMR Chemical Shifts (δ) for this compound and Analogues
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Amine (NH₂) | Broad singlet | researchgate.net |
| ¹H | Aromatic (Thiophene & Phenyl) | 6.5 - 8.5 | researchgate.netresearchgate.net |
| ¹³C | Aromatic (Thiophene & Phenyl) | 110 - 165 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₈FNS. Its calculated molecular weight is approximately 193.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 193.
Electron ionization (EI) would likely cause fragmentation of the parent molecule. Common fragmentation pathways for thiophene derivatives involve the loss of small molecules or radicals. For the parent thiophene molecule, characteristic fragments include the loss of a hydrogen atom or the cleavage of the ring. nist.gov For this compound, potential fragmentation could involve the loss of the amine group (NH₂), the fluorine atom, or cleavage at the bond connecting the two aromatic rings, leading to fragments corresponding to the fluorophenyl cation and the aminothiophene cation.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
The presence of the primary amine group makes hydrogen bonding a dominant intermolecular interaction in the crystal structure of this compound. The amine protons can act as hydrogen bond donors, while the nitrogen atom, the sulfur atom of the thiophene ring, and the fluorine atom can act as acceptors. In related crystal structures, extensive networks of N-H···N and N-H···O (if applicable) hydrogen bonds are commonly observed, which link molecules into dimers, chains, or more complex three-dimensional architectures. nih.govnih.govacs.org Intramolecular N-H···S hydrogen bonds have also been studied in similar systems, which can influence the conformation of the molecule. chemrevlett.com
Commonly, H···H contacts account for the largest portion of the surface area, often exceeding 30-40%. nih.gov Contacts involving carbon and hydrogen (C···H/H···C) are also very significant, typically contributing 20-30%. nih.govnih.gov Interactions involving heteroatoms, such as S···H/H···S and N···H/H···N, appear as distinct features on the fingerprint plots and represent the more directional forces like hydrogen bonds. nih.govnih.gov This analysis provides a detailed quantitative picture of the intermolecular environment.
Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Thiophene Analogues
| Contact Type | Typical Contribution (%) | Reference |
|---|---|---|
| H···H | ~40 | nih.gov |
| C···H / H···C | ~20 - 38 | nih.govnih.govresearchgate.net |
| S···H / H···S | ~19 | nih.gov |
| N···H / H···N | ~14 | nih.gov |
Computational and Theoretical Investigations of 4 3 Fluorophenyl Thiophen 2 Amine
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. youtube.com DFT has become a popular and versatile tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. wikipedia.orgyoutube.com
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. taylorandfrancis.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity. nih.gov
In 4-(3-fluorophenyl)thiophen-2-amine, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the amino group, reflecting the nucleophilic character of this moiety. The LUMO, conversely, is likely distributed over the phenyl and thiophene rings. The presence of the fluorine atom, due to its high electronegativity, tends to lower both the HOMO and LUMO energy levels. nih.gov This effect can influence the molecule's electronic properties and interaction with other species. DFT calculations are essential for quantifying these energy levels and the resulting energy gap. materialsciencejournal.orgmdpi.com
Table 1: Representative Frontier Orbital Energies Calculated for Aryl-Thiophene Systems using DFT
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Derivative A | -6.83 | -5.72 | 1.11 |
| Phenyl-Thiophene Derivative B | -5.50 | -2.20 | 3.30 |
Note: The values in this table are illustrative examples from DFT studies on structurally related thiophene derivatives and are meant to represent typical energy ranges. Actual values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely show the most negative potential (red and yellow regions) concentrated around the highly electronegative fluorine atom and the lone pair of the nitrogen atom in the amino group. nih.gov These areas represent the primary sites for interactions with electrophiles. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and potentially on the carbon atom attached to the fluorine, indicating sites for nucleophilic interaction. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. taylorandfrancis.comnumberanalytics.com Favorable reactions occur when there is a small energy gap between the interacting orbitals. numberanalytics.com FMO theory is particularly effective in explaining pericyclic reactions, cycloadditions, and the regioselectivity of various organic reactions. wikipedia.orgslideshare.net
In the context of this compound, FMO theory can predict its behavior in chemical reactions. As a nucleophile, the molecule would react via its HOMO. An electrophile would attack the positions on the molecule where the HOMO has the largest electron density, likely the amino group or specific carbons on the thiophene ring. When acting as an electrophile (a less common role), it would be attacked by a nucleophile at the sites where its LUMO is most prominent. The theory thus provides a rational basis for predicting how the molecule will interact with different reagents. acs.org
Mechanistic Studies of Chemical Reactions using Quantum Chemical Methods
Quantum chemical methods, especially DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. nih.gov This allows for the determination of activation energy barriers, which helps in predicting reaction kinetics and identifying the most favorable reaction pathway. researchgate.netiaea.org
For thiophene-containing compounds, these methods have been applied to study various reactions, including metabolic pathways like S-oxidation and epoxidation catalyzed by cytochrome P450 enzymes, and industrial processes like hydrodesulfurization. nih.govresearchgate.netosti.gov For this compound, mechanistic studies could explore its synthesis via cross-coupling reactions or its subsequent functionalization. For instance, DFT could model the oxidative addition and reductive elimination steps in a palladium-catalyzed C-N coupling reaction to form the amine group or a Suzuki coupling to form the C-C bond between the two rings. acs.org Such studies provide atomic-level understanding of bond-making and bond-breaking processes. acs.org
Analysis of Fluorination Effects on Molecular Properties
The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its substitution on an aromatic ring introduces strong inductive effects. researchgate.net These effects can influence everything from metabolic stability to electronic energy levels. nih.govnih.gov
The fluorine atom in this compound significantly impacts the molecule's electron distribution. Due to its strong electronegativity, fluorine acts as a powerful electron-withdrawing group via the sigma bond (inductive effect). researchgate.net This effect deactivates the phenyl ring towards electrophilic substitution. Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (mesomeric effect), although this effect is generally weaker than its inductive withdrawal for halogens.
This altered electron distribution on the phenyl ring can, in turn, influence the electronic properties of the connected thiophene ring. Computational studies on fluorinated aromatic systems have shown that fluorination can modify the electron density distribution, which is correlated with changes in aromaticity. researchgate.net The strong polarization of the carbon-fluorine bond can reduce the electron density around the ipso-carbon, which can affect the reactivity of the entire molecule. researchgate.net Furthermore, fluorination is known to lower both HOMO and LUMO energy levels, a property that is intentionally used in materials science to tune the electronic characteristics of conjugated polymers for applications like organic solar cells. nih.govnih.gov Studies on fluorinated aromatic thiols have also demonstrated that fluorination can enhance the localization of excited electrons in the LUMO. nih.govresearchgate.net
Effects on Conformational Preferences and Tautomerism
The three-dimensional structure and potential isomeric forms of this compound are fundamental to its properties. Computational methods are employed to determine the most stable conformations and the energetic landscape of tautomerization.
Computational studies on similar aryl-thiophene systems have shown that there is a significant energy barrier to free rotation. nih.gov For instance, density functional theory (DFT) calculations on related dimethyl(4-aminophenyl)-substituted thiophenes revealed a ground-state (S₀) torsion angle of approximately 24 degrees, which planarizes to 0 degrees in the first excited state (S₁). nih.gov A similar behavior is expected for this compound, where the most stable ground-state conformation likely involves a non-planar arrangement to minimize steric hindrance, while excited states may favor planarity to maximize conjugation. The angle between phenyl and thiophene rings in analogous structures has been computationally and crystallographically observed to be around 20-25°. nih.govresearchgate.net
| Parameter | Ground State (S₀) | Excited State (S₁) |
|---|---|---|
| Phenyl-Thiophene Dihedral Angle | ~25° | ~5° |
| Relative Energy | 0.0 kcal/mol (Minimum) | Varies with transition |
| Key Feature | Twisted conformation to reduce steric clash | Planarization to increase π-conjugation |
Tautomerism: The 2-aminothiophene moiety can theoretically exist in two tautomeric forms: the amino form and the imino form. The imino tautomer would involve a double bond between the ring carbon and the nitrogen, with the proton transferred to the nitrogen atom of the ring.
However, studies on analogous heterocyclic amine systems, such as 4-phenylamino-1,3-thiazol-2(5H)-ones, have consistently shown that the amino tautomer is overwhelmingly more stable in both solid and solution phases. nih.govbohrium.com This preference is attributed to the preservation of the aromaticity of the thiophene ring in the amino form, which would be disrupted in the imino form. Therefore, it is computationally predicted that this compound exists almost exclusively as the amino tautomer.
Charge Transfer Properties and Reorganization Energies
The efficiency of charge transport in organic materials is a critical parameter for applications in electronics. This property is intrinsically linked to the charge transfer characteristics between molecules, which can be quantified by the reorganization energy (λ).
According to the semi-classical Marcus theory, the rate of charge transfer is inversely related to the reorganization energy. sbq.org.br A smaller reorganization energy facilitates faster charge transfer. This energy has two main components:
Inner-sphere reorganization energy (λ_in): The energy change associated with the relaxation of the molecular geometry upon gaining or losing an electron.
Outer-sphere reorganization energy (λ_out): The energy change from the rearrangement of the surrounding solvent or matrix molecules. acs.org
DFT calculations are a standard method for computing the reorganization energies for both hole transport (λ₊) and electron transport (λ₋). sbq.org.br For many thiophene-based compounds, computational studies have revealed that the hole-transport reorganization energy is significantly larger than the electron-transport reorganization energy (λ₊ > λ₋), suggesting that these materials are typically better electron transporters. sbq.org.br
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| λ₊ (Hole Transport) | Energy for M → M⁺ + e⁻ | ~0.35 |
| λ₋ (Electron Transport) | Energy for M + e⁻ → M⁻ | ~0.28 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. mdpi.comresearchgate.net This analysis can reveal subtle details about the electronic structure that govern molecular properties.
In a QTAIM analysis, the identification of a bond critical point (BCP) between two atoms indicates the presence of an interaction pathway. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), define the nature of the bond.
Covalent bonds are typically characterized by high ρ(r) and a negative ∇²ρ(r).
Closed-shell interactions (e.g., hydrogen bonds, van der Waals forces) show low ρ(r) and a positive ∇²ρ(r). researchgate.net
For this compound, QTAIM could be used to investigate potential weak intramolecular hydrogen bonds, for example, between a hydrogen atom of the amine group and the electronegative fluorine atom on the phenyl ring. The energy of such weak bonds can be estimated from the value of the potential energy density at the BCP. mdpi.com
| Parameter | Symbol | Interpretation for a Weak Interaction (e.g., H-bond) |
|---|---|---|
| Electron Density at BCP | ρ(r) | Low value, indicates weak bond strength. |
| Laplacian of Electron Density | ∇²ρ(r) | Positive value, indicates charge depletion (closed-shell interaction). |
| Total Electron Energy Density | H(r) | Sign indicates the degree of covalency (negative for more covalent character). |
Electrophilicity-Based Charge Transfer (ECT)
The Electrophilicity-Based Charge Transfer (ECT) is a conceptual DFT descriptor used to predict the direction of electron flow when two molecules interact. The direction of charge transfer is determined by comparing the maximum electronic charge (ΔN_max) that each molecule can accept.
The ECT is defined as the difference between the ΔN_max values of the interacting molecules, A and B: ECT = (ΔN_max)_A – (ΔN_max)_B
If ECT > 0 , charge flows from molecule B to molecule A.
If ECT < 0 , charge flows from molecule A to molecule B.
While no specific ECT studies on this compound are available, this method would be highly valuable for understanding its interactions with biological targets or other materials. By calculating the global electrophilicity index (ω) and chemical potential (μ) for the thiophene derivative and its binding partner, one could predict whether it will act as an electron donor or acceptor in a given charge transfer process.
Molecular Dynamics and Simulation Studies
While quantum mechanical calculations provide insight into static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and counterions to maintain neutrality. The system is then subjected to a standard protocol: nih.gov
Energy Minimization: To relax any unfavorable starting conformations.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure, allowing the solvent to arrange naturally around the solute.
Production Run: A long simulation is run under constant temperature and pressure, from which trajectory data is collected for analysis.
From these simulations, one can analyze conformational dynamics, solvent structuring around the molecule, and calculate properties like the outer-sphere reorganization energy (λ_out) by sampling the fluctuations in the electrostatic energy gap between the neutral and charged states. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Role as Precursors and Building Blocks in Organic Synthesis
As a foundational building block, 4-(3-Fluorophenyl)thiophen-2-amine is instrumental in the construction of more elaborate molecular architectures. The reactivity of its 2-aminothiophene moiety is central to its utility, enabling its participation in a wide range of chemical transformations.
The presence of adjacent amino and cyano (or carboxamide) functionalities in derivatives of 2-aminothiophenes, often synthesized via the Gewald reaction, offers a gateway to a multitude of heterocyclic systems. sciforum.netnih.govresearchgate.net The amino group acts as a potent nucleophile, facilitating cyclization reactions to form new rings.
Research has demonstrated that 2-aminothiophenes are key intermediates for producing a variety of complex heterocyclic structures, including:
Thienopyrimidines: These are formed by the cyclocondensation of 2-aminothiophene-3-carbonitriles with various nitriles in an acidic medium. researchgate.net
Thienotriazoles: The aminothiophene core can be modified to construct fused triazole rings, leading to scaffolds like thienotriazolopyrimidines. openreviewhub.org
Thienothiadiazoles, Thienoimidazoles, and Thienopyrazines: The versatile 3,4-diaminothiophene, a related structure, is a widely used building block for these extended conjugated systems, highlighting the potential of aminothiophenes in diverse heterocycle synthesis. nih.gov
The 3-fluorophenyl group on the 4-position of the thiophene (B33073) ring is largely maintained throughout these synthetic sequences, imparting specific electronic characteristics to the final heterocyclic scaffold.
| Precursor Type | Resulting Heterocyclic Scaffold | Relevant Synthetic Method |
| 2-Aminothiophene-3-carbonitrile (B183302) | Thieno[2,3-d]pyrimidine | Cyclocondensation with nitriles researchgate.net |
| 2-Aminothiophene | Thieno[3,2-e] rsc.orgnih.govamericanelements.comtriazolo[4,3-a]pyrimidine | Multi-step cyclization openreviewhub.org |
| 3,4-Diaminothiophene | Thienopyrazine | Condensation with 1,2-dicarbonyls nih.gov |
| 3,4-Diaminothiophene | Thienothiadiazole | Reaction with thionyl chloride or equivalents nih.gov |
Beyond single heterocyclic additions, this compound is a valuable precursor for creating fused ring systems, where multiple rings share common bonds. These structures are of significant interest in materials science for their extended π-conjugation. The synthesis often involves converting the amine group into a more suitable functional group for intramolecular cyclization or for participating in cross-coupling reactions.
A key strategy involves the Paal-Knorr synthesis, which transforms 1,4-dicarbonyl compounds into thiophenes using sulfurizing agents. nih.gov By designing appropriate starting materials, this method can be adapted to build fused thiophene systems. For example, the synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene has been achieved starting from 3-bromothiophene (B43185), demonstrating a pathway to fused thiophene derivatives that could be adapted for aminothiophene precursors. itu.edu.tr The construction of even more extended systems, such as dithieno[3,2-b;2',3'-d]thiophene, further underscores the utility of thiophene building blocks in creating complex, fused architectures for electronic applications. itu.edu.tr
Precursors for Polymeric Materials
The unique electronic and structural features of this compound make it an attractive monomer, or a precursor to a monomer, for the synthesis of advanced polymeric materials with tailored properties.
Conjugated polymers, characterized by an extended network of alternating single and double bonds, are the cornerstone of organic electronics. taylorfrancis.com Thiophene-based polymers are among the most studied in this class. rsc.org The incorporation of a this compound unit into a polymer backbone can significantly influence the material's properties.
The synthesis of such polymers often relies on metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings. rsc.orgnih.gov While the amine group itself is not typically used directly in these reactions, it can be chemically transformed into a halide or a boronic ester to create a reactive monomer. This monomer can then be copolymerized with other aromatic units, such as fluorene (B118485) or benzothiadiazole, to create donor-acceptor (D-A) copolymers. rsc.orgnih.gov
The presence of the fluorine atom is a key design element. Fluorination is a widely used strategy to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of a conjugated system. nih.gov Specifically, lowering the LUMO level can improve electron injection and transport, which is often a limiting factor in organic semiconductor performance. nih.gov
| Property | Influence of Thiophene Unit | Influence of 3-Fluorophenyl Group | Potential Application |
| Electronic Band Gap | Contributes to π-conjugation, typically lowering the band gap. | Lowers HOMO/LUMO levels, fine-tuning the band gap. nih.gov | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |
| Charge Carrier Mobility | Forms π-stacked solid-state structures facilitating charge transport. | Can alter molecular packing and improve electron transport. nih.gov | OFETs, Light-Emitting Transistors |
| Solubility | Can be enhanced by adding alkyl side chains to the polymer. nih.gov | Generally improves solubility in organic solvents. | Solution-processable devices |
| Thermal Stability | Thiophene rings are thermally robust. | Generally high thermal stability. | Stable electronic devices |
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comissp.ac.ru They are typically synthesized through the polycondensation of a diamine monomer with a dianhydride. researchgate.net
To incorporate this compound into a polyimide, it would first need to be converted into a diamine monomer. This could be achieved through a multi-step synthesis designed to introduce a second amino group onto the molecular scaffold. The resulting novel fluorinated, thiophene-containing diamine could then be reacted with various commercial aromatic dianhydrides (e.g., PMDA, BPDA, ODPA) to produce a new series of polyimides. researchgate.net
The inclusion of both the fluorine atom and the thiophene ring is expected to impart desirable properties to the resulting polyimides:
Enhanced Solubility: The fluorine atom and the non-linear structure can disrupt polymer chain packing, improving solubility in common organic solvents. researchgate.netrsc.org
High Thermal Stability: The aromatic nature of the thiophene and phenyl rings contributes to a high glass transition temperature (Tg) and excellent thermal decomposition temperatures. mdpi.comresearchgate.net
Modified Optical and Dielectric Properties: Fluorination is known to increase optical transparency and lower the dielectric constant of polyimides, making them suitable for microelectronics and optoelectronic applications.
| Property | Expected Outcome | Rationale |
| Glass Transition Temp. (Tg) | High (>300 °C) | Rigid aromatic backbone. researchgate.netrsc.org |
| Thermal Decomposition (T5%) | High (>500 °C) | Stable aromatic and heterocyclic rings. researchgate.netresearchgate.net |
| Solubility | Good in organic solvents (NMP, DMAc) | Fluorine substitution and non-coplanar structure disrupt packing. mdpi.comresearchgate.net |
| Optical Transparency | High transmission in the visible spectrum | Fluorination reduces charge-transfer complex formation. rsc.org |
| Dielectric Constant | Low | The presence of fluorine lowers polarizability. |
Advanced Materials for Optoelectronics and Energy Storage
The polymers and complex molecules derived from this compound are prime candidates for use in advanced materials for optoelectronic and energy storage devices. The strategic fluorination is particularly critical for tuning the material properties for these applications.
In optoelectronics , materials based on fluorinated thiophene-phenylene co-oligomers and polymers are highly promising. nih.gov Fluorination effectively lowers the LUMO energy level, which can facilitate electron injection from common electrodes and promote more balanced ambipolar charge transport (the ability to conduct both holes and electrons). nih.gov This is highly desirable for devices like Organic Light-Emitting Diodes (OLEDs) and, particularly, Light-Emitting Transistors (OLETs). nih.gov Furthermore, the modified electronic structure can lead to increased photoluminescence quantum yields, making the materials brighter emitters. nih.gov
For energy storage applications, such as supercapacitors, polymers with high surface area and good electrochemical stability are required. Polymers derived from fused thiophene systems, such as poly(dithienothiophene), have shown promise in this area. itu.edu.tr A polymer based on 4-(3-Fluorophenyl)thiophene could offer high capacitance and stable charge-discharge cycling. The porous morphology of electropolymerized thiophene films allows for efficient ion diffusion from the electrolyte, which is crucial for high power density and energy density in supercapacitors. itu.edu.tr The specific capacitance and energy density of such materials would be key metrics for their performance. itu.edu.tr
Organic Semiconductors and Charge Transport Materials
Polymers derived from thiophene are well-known for their semiconducting properties, which are crucial for applications in organic electronics. The electropolymerization of aminothiophene derivatives can lead to the formation of conductive polymers. The presence of the 3-fluorophenyl group on the thiophene backbone can significantly influence the electronic properties of the resulting polymer, poly(this compound).
The fluorine atom is highly electronegative, and its inclusion can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. researchgate.net This can enhance the material's stability in ambient conditions and improve its charge injection and transport characteristics in electronic devices. For instance, studies on related fluorinated polythiophene derivatives have demonstrated their potential as hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Table 1: Electronic Properties of a Related Fluorinated Thiophene-Based Polymer
| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Band Gap (Eg) (eV) |
|---|---|---|---|
| P[FPhTT] | - | - | 1.63 |
Data for Poly(3-(4-fluorophenyl)thieno[3,2-b]thiophene) (P[FPhTT]) iaea.orgitu.edu.tr
Electrochromic Devices
Electrochromic materials can change their color in response to an electrical potential, a property that is highly valuable for applications such as smart windows, displays, and sensors. Polymers based on thiophene are among the most studied classes of electrochromic materials. The electropolymerization of this compound would likely yield a polymer with interesting electrochromic behavior.
The color of the polymer in its neutral and oxidized states is determined by its electronic structure. The 3-fluorophenyl substituent is expected to modulate the band gap of the polymer, thereby influencing its color. Research on similar copolymers has shown that the incorporation of fluorinated phenyl groups can lead to distinct color changes. For example, a copolymer of tris[4-(2-thienyl)phenyl]amine (B169270) and 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibits multiple colors upon changes in the applied voltage. researchgate.net An electrochromic device fabricated with this copolymer and PEDOT switched between violet-red and blue. researchgate.net
Based on studies of related compounds like P[FPhTT], it is anticipated that a polymer of this compound would also display stable optical properties suitable for electrochromic devices. iaea.orgitu.edu.tr
Table 2: Electrochromic Performance of a Related Fluorinated Thiophene-Based Copolymer
| Device Configuration | Color Change | Optical Contrast (ΔT%) | Response Time (s) |
|---|---|---|---|
| P(TTPA-co-EDOT)/PEDOT | Violet-Red to Blue | 24% | 0.29 |
Data for a copolymer of tris[4-(2-thienyl)phenyl]amine (TTPA) and 3,4-ethylenedioxythiophene (EDOT) researchgate.net
Energy Storage Applications (e.g., Supercapacitors)
Conducting polymers are promising materials for electrodes in supercapacitors due to their high capacitance, fast charge-discharge kinetics, and good cycling stability. The polymer derived from this compound could serve as an active material in supercapacitor electrodes. The porous structure and high surface area of electropolymerized films are beneficial for enhancing the electrochemical performance.
Studies on related thiophene-based polymers have demonstrated their potential in energy storage. For instance, a polymer derived from 3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene (P[FPhDTT]) has been shown to have a high specific capacitance, suggesting its suitability for energy storage applications. iaea.orgitu.edu.tr The porous surface of P[FPhDTT] films contributes to a higher energy density compared to less porous structures. iaea.orgitu.edu.tr Similarly, poly(tris(thiophenylphenyl)amine) has been investigated for high specific capacitance supercapacitor electrodes. rsc.org
Table 3: Capacitance of a Related Fluorinated Thiophene-Based Polymer
| Polymer | Specific Capacitance (F/g) |
|---|---|
| P[FPhDTT] | 281.7 |
Data for Poly(3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene) (P[FPhDTT]) iaea.orgitu.edu.tr
Ligand Design in Coordination Chemistry
The 2-aminothiophene moiety in this compound provides a versatile platform for the design of ligands in coordination chemistry. The nitrogen atom of the amine group and the sulfur atom of the thiophene ring can both act as donor atoms, allowing the molecule to coordinate with various metal ions. The formation of metal complexes can lead to materials with interesting magnetic, optical, or catalytic properties.
Schiff base ligands, which can be readily synthesized from the condensation of the amine group with an aldehyde or ketone, are widely used in coordination chemistry. core.ac.uknih.gov These ligands can form stable complexes with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc. researchgate.netresearchgate.net The resulting metal complexes have been investigated for a range of applications, including as catalysts and as antimicrobial agents. researchgate.netnih.gov
The coordination of this compound or its derivatives to metal centers can be tailored by the choice of the metal ion and the reaction conditions. The electronic properties of the ligand, influenced by the 3-fluorophenyl group, can also affect the properties of the resulting metal complex.
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Poly(this compound) | - |
| 3-(4-fluorophenyl)thieno[3,2-b]thiophene | FPhTT |
| Poly(3-(4-fluorophenyl)thieno[3,2-b]thiophene) | P[FPhTT] |
| 3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene | FPhDTT |
| Poly(3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene) | P[FPhDTT] |
| Tris[4-(2-thienyl)phenyl]amine | TTPA |
| 3,4-ethylenedioxythiophene | EDOT |
| Poly(3,4-ethylenedioxythiophene) | PEDOT |
Conclusion and Future Research Directions
Summary of Current Understanding
The current body of scientific literature provides a foundational understanding of 2-aminothiophenes as a class of heterocyclic compounds with significant academic and industrial interest. The synthesis of polysubstituted 2-aminothiophenes is well-established, with the Gewald reaction being a prominent and versatile method. This multicomponent reaction allows for the construction of the thiophene (B33073) ring with various substituents, including aryl groups at the 4-position. The resulting 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules.
The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, fluorinated thiophene derivatives have been the subject of considerable research, with applications ranging from pharmaceuticals to materials science.
Unexplored Reactivity and Synthetic Challenges
The specific reactivity of 4-(3-Fluorophenyl)thiophen-2-amine remains a largely unexplored area. While general reactions of 2-aminothiophenes, such as acylation, alkylation, and diazotization of the amino group, are expected to proceed, the influence of the 3-fluorophenyl substituent on the regioselectivity and reaction rates has not been systematically investigated. Future research should aim to delineate this reactivity profile.
Key areas for investigation include:
Electrophilic Aromatic Substitution: A detailed study of halogenation, nitration, and sulfonation reactions would clarify the directing effects of the amino and 3-fluorophenyl groups on the thiophene ring.
Metal-Catalyzed Cross-Coupling Reactions: The potential of the amino group or a derivatized version to participate in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) to introduce further molecular diversity is a promising yet unexamined avenue.
Oxidative Reactions: The susceptibility of the electron-rich aminothiophene ring to oxidation and the characterization of the resulting products are not well understood for this specific compound.
Synthetic challenges may arise in achieving high regioselectivity in certain transformations due to the multiple reactive sites on the molecule. The development of selective and high-yielding synthetic protocols for the derivatization of This compound is a crucial step for its future applications.
Potential for Novel Derivatives with Tailored Properties
The structure of This compound offers multiple points for modification, making it an attractive scaffold for the development of novel derivatives with tailored properties for various applications.
Medicinal Chemistry: Given that thiophene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, new analogues of This compound could be synthesized and screened for therapeutic potential. The free amino group can be readily converted into amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships.
Materials Science: Thiophene-based molecules are integral to the field of organic electronics. By analogy with other fluorinated thiophenes, derivatives of This compound could be explored as monomers for the synthesis of novel conducting polymers with potentially enhanced stability and electronic properties.
Agrochemicals: The development of new pesticides and herbicides often involves heterocyclic scaffolds. The biological activity of derivatives could be investigated in an agrochemical context.
The systematic synthesis and evaluation of a library of derivatives based on this core structure could lead to the discovery of compounds with significant practical applications.
Advancements in Computational Predictions for Fluorinated Thiophene Amines
Computational chemistry offers powerful tools to investigate the properties of molecules like This compound , especially when experimental data is limited. Density Functional Theory (DFT) and other computational methods can provide valuable insights and guide future experimental work.
Potential areas for computational investigation include:
Structural and Electronic Properties: Calculation of the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps can help in understanding the molecule's intrinsic reactivity and intermolecular interactions.
Reaction Mechanisms: Computational modeling can be employed to study the mechanisms of various reactions, predict the most likely products, and understand the role of the fluorine substituent in influencing reaction pathways.
Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of This compound and its derivatives.
Biological Activity Prediction: Molecular docking studies can be used to predict the binding affinity of novel derivatives to specific biological targets, such as enzymes or receptors, thereby prioritizing synthetic efforts in drug discovery programs.
Integrating computational predictions with experimental studies will be crucial for accelerating the exploration of the chemical space around fluorinated thiophene amines and unlocking their full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
